molecular formula C15H18N4O5 B13089949 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate

Cat. No.: B13089949
M. Wt: 334.33 g/mol
InChI Key: MTBSEECTLGDCCI-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

The synthesis of 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to achieve high yields and purity. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication. The molecular pathways involved may include signal transduction pathways, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde;oxalic acid

InChI

InChI=1S/C13H16N4O.C2H2O4/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13;3-1(4)2(5)6/h2-4,9-10H,5-8H2,1H3;(H,3,4)(H,5,6)

InChI Key

MTBSEECTLGDCCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=CN32)C=O.C(=O)(C(=O)O)O

Origin of Product

United States

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